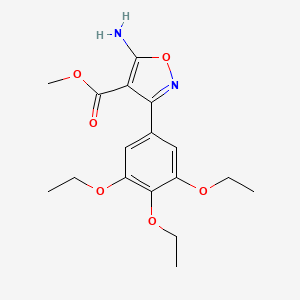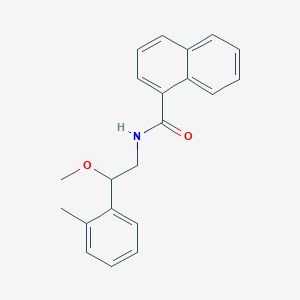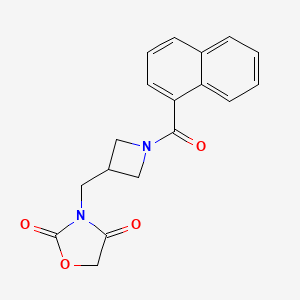
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O2S and its molecular weight is 285.75. The purity is usually 95%.
BenchChem offers high-quality (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Synthesis
A study by Kim et al. (2004) focused on the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, including compounds related to the chemical structure of interest. These compounds were evaluated for their hypoglycemic and hypolipidemic activities, showcasing potential therapeutic benefits in diabetes and lipid disorders (Kim et al., 2004).
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, demonstrating antibacterial activity. This research highlights the compound's potential in developing new antibacterial agents, especially those bearing pyridine or piperazine moieties (Mohanty et al., 2015).
Photophysical Behavior
Garre et al. (2019) explored the photophysical properties of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These complexes showed strong UV-Vis absorptions and high fluorescence quantum yields, indicating potential for bioorthogonal chemistry applications (Garre et al., 2019).
Antihyperglycemic and Antidiabetic Potential
Gutiérrez-Hernández et al. (2019) discussed the synthesis and antihyperglycemic effects of benzimidazole-thiazolidinedione hybrids. These compounds were shown to increase mRNA expression of PPARγ and GLUT-4, key targets in diabetes treatment, highlighting their potential as antidiabetic agents (Gutiérrez-Hernández et al., 2019).
Antifungal Activity
Levshin et al. (2022) synthesized derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) and tested them for antifungal activity. Some compounds exhibited significant antifungal effects, suggesting a novel mechanism of action and potential as first-in-class antifungal drugs (Levshin et al., 2022).
Antimicrobial Evaluation
Prakash et al. (2011) developed 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and evaluated their antibacterial and antifungal activities. The compounds showed good activity against gram-positive bacteria and excellent antifungal activity, indicating potential as antimicrobial agents (Prakash et al., 2011).
Heterocyclic Synthesis
Ibrahim et al. (2011) investigated the condensation of 3-formylchromone with thiazolidine-2,4-dione, leading to derivatives with potential antimicrobial activities. This research contributes to the understanding of heterocyclic chemistry and the development of bioactive compounds (Ibrahim et al., 2011).
Propriétés
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.ClH/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8;/h1-2,4,6-7H,3,5,12H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELVXCSPNCSNA-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)
![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)



![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)
![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)